molecular formula C17H14ClF2N3 B10952991 6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10952991
M. Wt: 333.8 g/mol
InChI Key: NYWRTHORNIMPDC-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 4-chlorophenyl group, a cyclopropyl group, and a difluoromethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditionsThe difluoromethyl group can be introduced using difluoromethylation reagents, while the chlorophenyl and cyclopropyl groups are incorporated through substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, industrial methods may employ large-scale reactors and automated systems to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce methylated derivatives, and substitution reactions can result in various substituted pyrazolo[3,4-b]pyridines .

Scientific Research Applications

6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine stands out due to its specific combination of substituents, which impart distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14ClF2N3

Molecular Weight

333.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H14ClF2N3/c1-23-17-14(15(22-23)10-2-3-10)12(16(19)20)8-13(21-17)9-4-6-11(18)7-5-9/h4-8,10,16H,2-3H2,1H3

InChI Key

NYWRTHORNIMPDC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F)C(=N1)C4CC4

Origin of Product

United States

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